molecular formula C9H12O3 B1624900 4-(3-Hydroxypropyl)benzene-1,2-diol CAS No. 46118-02-9

4-(3-Hydroxypropyl)benzene-1,2-diol

Cat. No.: B1624900
CAS No.: 46118-02-9
M. Wt: 168.19 g/mol
InChI Key: DPTPQXXDBLPEOP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(3-Hydroxypropyl)benzene-1,2-diol can be achieved through various synthetic routes. One common method involves the reaction of 1,2-benzenediol with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-(3-Hydroxypropyl)benzene-1,2-diol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Hydroxypropyl)benzene-1,2-diol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypropyl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-(3-Hydroxypropyl)benzene-1,2-diol can be compared with other similar compounds, such as:

    1,2-Benzenediol (Catechol): A simpler dihydroxybenzene with two hydroxyl groups directly attached to the benzene ring.

    4-Methylcatechol: A methylated derivative of catechol with a methyl group attached to the benzene ring.

    4-(2-Amino-1-hydroxypropyl)-1,2-benzenediol: A similar compound with an amino group instead of a hydroxyl group .

These compounds share similar chemical properties but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-(3-hydroxypropyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6,10-12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTPQXXDBLPEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459000
Record name 1,2-Benzenediol, 4-(3-hydroxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46118-02-9
Record name 1,2-Benzenediol, 4-(3-hydroxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A special house made pressure reactor, a 50 ml 10 bar glass reactor with steel mantle and a magnetic stirring bar, was charged with catalyst, 4-hydroxyacetyl-catechol (produced according to Example 2) and t-butyl methyl ether. The reactor was evacuated and filled with hydrogen. Hydrogenation was started by stirring at 5 bar hydrogen pressure while heating to 40° C. By the end of the reaction the hydrogen was replaced by air, the slurry was filtered, the catalyst was washed with ethyl acetate. After evaporation of the solvents and drying at 1 mbar the product was analyzed quantitatively. The details of some reactions and the results are shown in Table 1.
[Compound]
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steel
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Synthesis routes and methods II

Procedure details

In a reactor as described in Example 5 well dried samples of 1.5 g of 4-hydroxyacetyl-catechol with very low sodium and chloride content (<0.15%) were hydrogenated in the presence or absence of added water. All reactions were run with 0.15 g Pd/C (10%) in 30 ml of solvent at 5 bar and 40° C. at least to the end of hydrogen uptake. The catalyst was filtered off and washed with ethyl acetate. The solutions were concentrated and the residues analyzed quantitatively. The results are summarized in Table 3 snowing the influence of the added water. The starting material was totally consumed in every experiment at the end. The data shows that the result is clearly improved at a relation of 1 mol water added per 3 moles of 4-hydroxyacetyl-catechol and is even better at a relation of 1/1 mole. The lower suitability of methanol as solvent is also demonstrated.
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Synthesis routes and methods III

Procedure details

Hydroxytyrosol was prepared from homogeneous oleuropein isolated from OLE. The procedure involves treatment of oleuropein with β-glycosidase (including but not limited to Sigma G4511) in 80 mM sodium acetate pH 5.0 using 1 Unit of enzyme/μmole of substrate at 37° C. for 1 hr to remove the glucose moiety and to yield oleuropein aglycone. The oleuropein aglycone was then be treated with esterase (including but not limited to Sigma E0887) in sodium phosphate buffer at pH 7.5 using 1 Unit of enzyme/μ mole of substrate at 25° C. for 1 hr to yield hydroxytyrosol and elonelic acid. The final products were resolved and quantitated by LC-MS as described above. Detection and quantification were performed at 280 and 320 nm for hydroxytyrosol at 0.698 min (m/z 153) and oleuropein aglycone at 2.087 min (m/z 377), while 240 nm was used for the detection of elenolic acid at 1.846 min (m/z 241).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Hydroxypropyl)benzene-1,2-diol
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